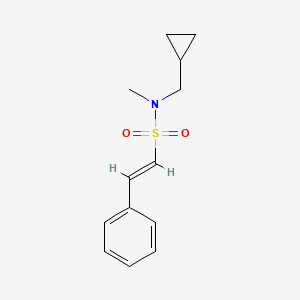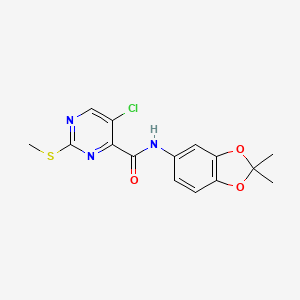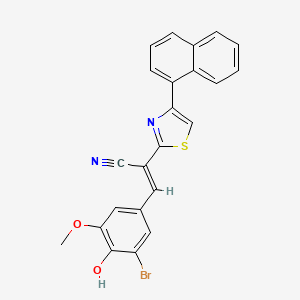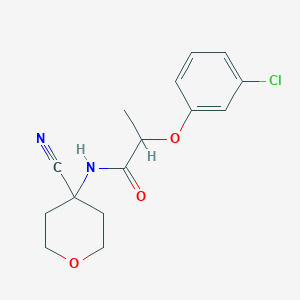![molecular formula C24H20N4O5 B2566032 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-47-2](/img/no-structure.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea and related compounds have been a subject of various synthetic and characterization studies due to their potential in pharmaceutical and material sciences. Research on similar compounds has focused on innovative synthesis methods, structural characterization, and the exploration of their physical and chemical properties. For instance, studies have demonstrated various synthesis techniques, including microwave-promoted efficient synthesis without the need for solvents or catalysts, showcasing an environmentally friendly approach to obtaining dihydroquinazolines and quinazolines (Sarma & Prajapati, 2011)(Sarma & Prajapati, 2011).
Biological Activity
The research into the biological activities of quinazoline derivatives has yielded promising results in various domains, including antimicrobial, antioxidant, and anticancer activities. Novel urea and bis-urea derivatives, for example, have been synthesized and evaluated for their antiproliferative screening against cancer cell lines, showing significant activity and selectivity, especially against breast carcinoma cell lines (Perković et al., 2016)(Perković et al., 2016). Additionally, urea derivatives from natural sources have been isolated, with some showing potential as novel compounds for further investigation due to their unique structural features (Tsopmo et al., 1999)(Tsopmo et al., 1999).
Catalytic and Synthetic Applications
Research has also focused on the catalytic and synthetic applications of compounds with similar structures, exploring their utility in facilitating chemical reactions. For instance, a novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex were synthesized, characterized, and demonstrated catalytic activities in the synthesis of pyrans and chromenes, highlighting their potential in synthetic organic chemistry (Ebrahimipour et al., 2018)(Ebrahimipour et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea", "benzo[d][1,3]dioxole-5-carbaldehyde", "base" ], "Reaction": [ "Step 1: Dissolve 3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea and benzo[d][1,3]dioxole-5-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes.", "Step 4: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
Numéro CAS |
941895-47-2 |
Formule moléculaire |
C24H20N4O5 |
Poids moléculaire |
444.447 |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H20N4O5/c1-31-17-6-4-5-15(11-17)13-28-22(18-7-2-3-8-19(18)26-24(28)30)27-23(29)25-16-9-10-20-21(12-16)33-14-32-20/h2-12H,13-14H2,1H3,(H2,25,27,29) |
Clé InChI |
YKEJAXGTXKVBKE-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B2565954.png)

![(5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2565958.png)

![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2565963.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2565964.png)

![5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2565968.png)
![4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565971.png)
![5-Isopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)